molecular formula C7H5FINO2 B12844446 Methyl 5-fluoro-6-iodonicotinate

Methyl 5-fluoro-6-iodonicotinate

Katalognummer: B12844446
Molekulargewicht: 281.02 g/mol
InChI-Schlüssel: GTOZGVXQBAMESP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-fluoro-6-iodonicotinate is an organic compound with the molecular formula C7H5FINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by fluorine and iodine atoms, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-6-iodonicotinate typically involves the iodination and fluorination of nicotinic acid derivatives. One common method is the direct iodination of methyl nicotinate followed by fluorination. The reaction conditions often involve the use of iodine and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-fluoro-6-iodonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various arylated products.

Wissenschaftliche Forschungsanwendungen

Methyl 5-fluoro-6-iodonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for fluorinated pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of Methyl 5-fluoro-6-iodonicotinate involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-fluoro-4-iodonicotinate
  • Methyl 6-fluoro-5-iodonicotinate
  • Methyl 3-fluoro-5-iodonicotinate

Uniqueness

Methyl 5-fluoro-6-iodonicotinate is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C7H5FINO2

Molekulargewicht

281.02 g/mol

IUPAC-Name

methyl 5-fluoro-6-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5FINO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3

InChI-Schlüssel

GTOZGVXQBAMESP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(N=C1)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.